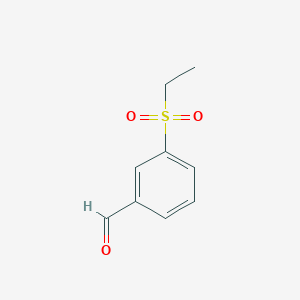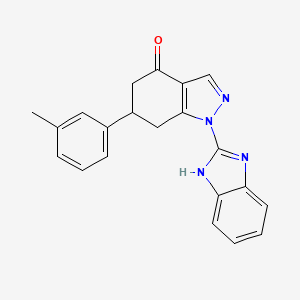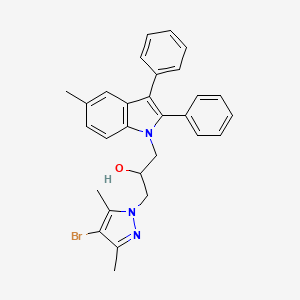![molecular formula C20H25N5O3S2 B12207585 N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide](/img/structure/B12207585.png)
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the triazolopyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity, while the triazolopyridine moiety may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
Triazolopyridine derivatives: Compounds with diverse biological activities.
Uniqueness
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide is unique due to its combined sulfonamide and triazolopyridine structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H25N5O3S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C20H25N5O3S2/c1-15-6-8-16(9-7-15)30(27,28)24-17(11-14-29-2)20(26)21-12-10-19-23-22-18-5-3-4-13-25(18)19/h3-9,13,17,24H,10-12,14H2,1-2H3,(H,21,26) |
InChI Key |
NOYZCXMIXVJOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)NCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide](/img/structure/B12207511.png)
![7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12207513.png)

![(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12207527.png)
![(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B12207537.png)
![4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12207547.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12207559.png)


![9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12207567.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12207570.png)

![4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide](/img/structure/B12207582.png)

